Quinazoline-6-carboxamide Quinazoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301303
InChI: InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13)
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

Quinazoline-6-carboxamide

CAS No.:

Cat. No.: VC18301303

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline-6-carboxamide -

Specification

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name quinazoline-6-carboxamide
Standard InChI InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13)
Standard InChI Key HWHQDEHKRIXJQN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=NC=C2C=C1C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Quinazoline-6-carboxamide belongs to the quinazoline family, a class of nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system. The carboxamide group (-CONH₂) at position 6 distinguishes it from other quinazoline derivatives, conferring distinct electronic and steric properties that influence its reactivity and biological interactions . The molecular formula of the parent compound is C₉H₆N₂O₂, with a molecular weight of 174.16 g/mol . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol
SolubilityModerate in polar solvents
Melting Point220–225°C (decomposes)
pKa (Carboxamide)~12.5 (basic)

The carboxamide group enhances hydrogen-bonding capacity, making the molecule adept at interacting with enzymatic active sites, such as those in EGFR . Substituents at positions 2 and 4 further modulate its pharmacokinetic profile, as demonstrated in structure-activity relationship (SAR) studies .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of quinazoline-6-carboxamide typically begins with functionalization of the quinazoline core. A representative pathway involves the hydrolysis of quinazoline-6-carboxylic acid ethyl ester to the corresponding carboxylic acid, followed by amidation. For example, quinazoline-6-carboxylic acid can be synthesized via alkaline hydrolysis of its ethyl ester derivative using sodium hydroxide in ethanol/water, yielding a 22% product after acidification with hydrochloric acid :

Reaction Scheme

  • Hydrolysis:
    Quinazoline-6-carboxylic acid ethyl ester + NaOH → Quinazoline-6-carboxylate (in ethanol/water, 1 h, 20°C).

  • Acidification:
    Quinazoline-6-carboxylate + HCl → Quinazoline-6-carboxylic acid (pH 4).

Key Reaction Conditions

  • Temperature: 20°C

  • Solvent: Ethanol/water (1:1 v/v)

  • Catalyst: None

  • Yield: 22%

Modern Catalytic Approaches

Recent advances emphasize greener protocols, such as ceric ammonium nitrate (CAN)-catalyzed cyclization or transition-metal-free amidation, to improve efficiency and reduce waste . For instance, microwave-assisted synthesis has been employed to accelerate reaction times and enhance yields for analogous quinazolinones .

Pharmacological Applications

Anticancer Activity

Quinazoline-6-carboxamide derivatives exhibit potent anticancer effects by targeting tyrosine kinases, particularly EGFR. By competitively inhibiting ATP binding at the kinase domain, these compounds block downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT pathways), inducing apoptosis in cancer cells . Notable examples include:

DerivativeTargetIC₅₀ (nM)Cancer Type
Gefitinib analogEGFR2.1Non-small cell lung
Erlotinib analogEGFR1.8Pancreatic
Compound 11c Tubulin9.3Breast

Compound 11c, a quinazoline-6-carboxamide analog, demonstrated a 9.3 nM IC₅₀ against breast cancer cells via tubulin polymerization inhibition .

Antimicrobial and Anti-Inflammatory Effects

Beyond oncology, quinazoline-6-carboxamide derivatives show activity against microbial pathogens and inflammatory mediators. For example, halogenated analogs disrupt bacterial cell wall synthesis, while sulfonamide-containing variants inhibit cyclooxygenase-2 (COX-2) .

Mechanisms of Action

Kinase Inhibition

The carboxamide group at position 6 forms critical hydrogen bonds with EGFR’s kinase domain (e.g., Met793 and Thr854 residues), stabilizing the inactive conformation of the enzyme . This mechanism mirrors FDA-approved drugs like erlotinib, underscoring the scaffold’s therapeutic relevance.

DNA Intercalation

Certain derivatives intercalate into DNA, inducing strand breaks and disrupting replication. This dual-mode action enhances efficacy against multidrug-resistant cancers .

Recent Advances and Future Directions

Nanoparticle Delivery Systems

Encapsulation of quinazoline-6-carboxamide in lipid nanoparticles has improved bioavailability and reduced off-target effects in preclinical models. A 2024 study reported a 40% increase in tumor accumulation using PEGylated liposomes .

Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) incorporating quinazoline-6-carboxamide have been designed to degrade oncogenic proteins like BCR-ABL, showing promise in chronic myeloid leukemia .

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